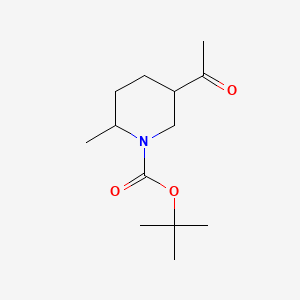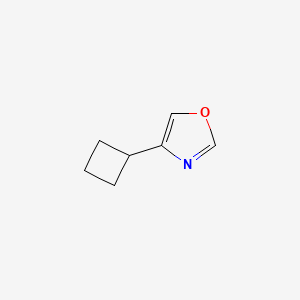
4-Cyclobutyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its significant biological and pharmacological activities. The cyclobutyl group attached to the oxazole ring adds unique properties to the molecule, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutanone with hydroxylamine to form cyclobutyl oxime, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting the oxazole ring into a more saturated structure.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane (CH2Cl2).
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.
Scientific Research Applications
4-Cyclobutyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects .
Comparison with Similar Compounds
4-Cyclobutyl-1,3,4-oxadiazole: Similar structure but with an additional nitrogen atom, leading to different reactivity and biological activity.
4-Cyclobutyl-1,2,3-triazole: Contains three nitrogen atoms in the ring, offering unique properties compared to oxazoles.
4-Cyclobutyl-1,3-thiazole: Features a sulfur atom instead of oxygen, resulting in distinct chemical behavior.
Uniqueness: 4-Cyclobutyl-1,3-oxazole stands out due to its balanced reactivity and stability, making it a versatile compound for various applications. Its unique combination of the cyclobutyl group and oxazole ring provides a platform for designing molecules with specific properties and functions .
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
4-cyclobutyl-1,3-oxazole |
InChI |
InChI=1S/C7H9NO/c1-2-6(3-1)7-4-9-5-8-7/h4-6H,1-3H2 |
InChI Key |
VGHKRPMSCZGGOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=COC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


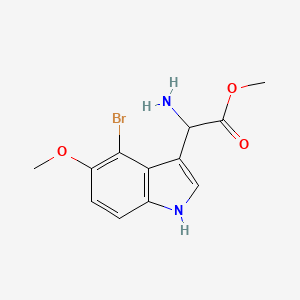
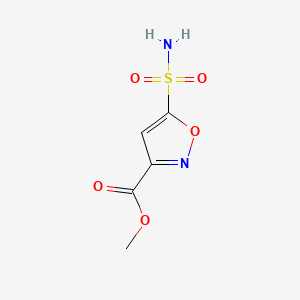
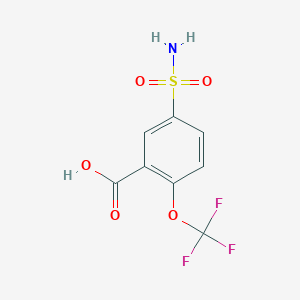
![Methyl2-{2-azaspiro[4.4]nonan-7-yl}acetatehydrochloride](/img/structure/B13628993.png)
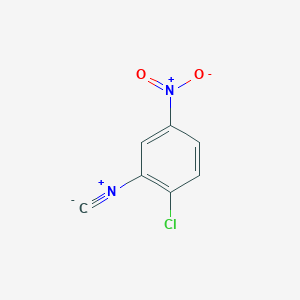
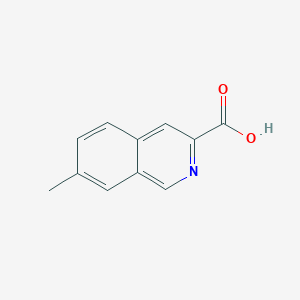
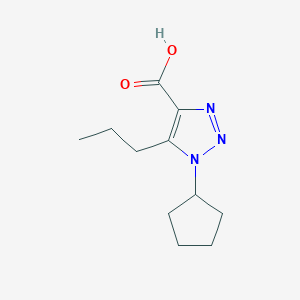
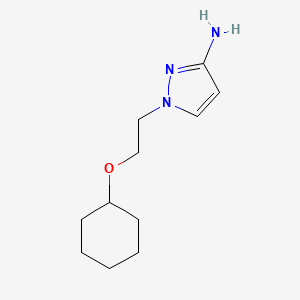
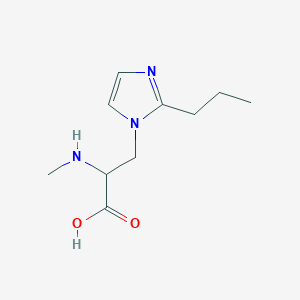
![2-Fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B13629037.png)

